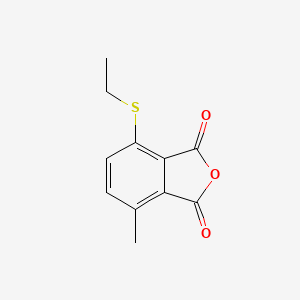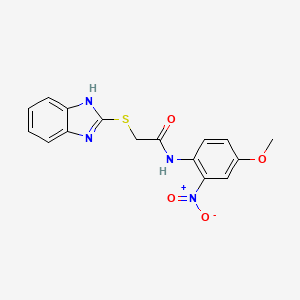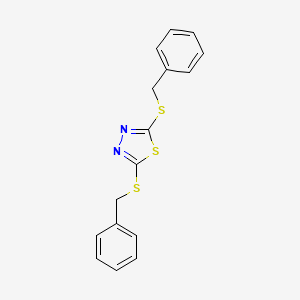![molecular formula C21H25ClN2O3 B15016351 N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B15016351.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is a complex organic compound with a molecular formula of C21H25ClN2O3 This compound is known for its unique structural features, which include a chlorophenyl group, a pentyloxyphenoxy group, and a propanehydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 2-[4-(pentyloxy)phenoxy]propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(benzyloxy)phenoxy]propanehydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(ethoxy)phenoxy]propanehydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pentyloxy group, in particular, provides distinct physicochemical properties compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C21H25ClN2O3 |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-4-5-13-26-19-9-11-20(12-10-19)27-16(2)21(25)24-23-15-17-7-6-8-18(22)14-17/h6-12,14-16H,3-5,13H2,1-2H3,(H,24,25)/b23-15+ |
InChI-Schlüssel |
PDJOHNZVFFRYGF-HZHRSRAPSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-](/img/structure/B15016275.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)

![(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016307.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15016314.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016316.png)

![4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016322.png)
![3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B15016323.png)
![4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium](/img/structure/B15016335.png)
![4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate](/img/structure/B15016343.png)
